Specific Scientific Field: The specific scientific field is Oncology, with a focus on Breast Cancer Treatment .
Comprehensive and Detailed Summary of the Application: Fulvestrant is used as an antagonist for hormone receptors in the treatment of advanced metastatic hormone receptor-positive breast cancer . To address these challenges, researchers have engineered tumor-targeting nanoparticles termed 131 I-fulvestrant-ALA-PFP-FA-NPs .
Thorough Summary of the Results or Outcomes Obtained: In vivo and in vitro tests showed that the drug-laden nanoparticles effectively targeted tumors . This targeting efficiency was corroborated using SPECT-CT imaging, confocal microscopy, and small animal fluorescence imaging . The 131 I-fulvestrant-ALA-PFP-FA-NPs maintained stability and showcased potent antitumor capabilities due to the synergism of endocrine therapy, radiotherapy, and CR-PDT . Throughout the treatment duration, no notable irregularities were detected in hematological, biochemical, or histological evaluations .
Specific Scientific Field: The specific scientific field is Oncology, with a focus on Drug Resistance in Breast Cancer Treatment .
Comprehensive and Detailed Summary of the Application: Fulvestrant is used in the treatment of estrogen receptor positive (ER+) metastatic breast cancer . Resistance to endocrine treatment in metastatic breast cancer is a major clinical challenge . Different in vitro models of fulvestrant resistance show variable stability in their phenotypes, which corresponded with distinct genomic alterations .
Detailed Description of the Methods of Application or Experimental Procedures: To study the complexity of the mechanisms involved in the resistance to fulvestrant, comprehensive biomarker analyses were performed using several in vitro models that recapitulate the heterogeneity of developed resistance . The findings were further corroborated in tissue samples from patients treated with fulvestrant .
Thorough Summary of the Results or Outcomes Obtained: The studied models presented adaptation at different cell cycle nodes to facilitate progression through the cell cycle and responded differently to CDK inhibitors . Cyclin E2 overexpression was identified as a biomarker of a persistent fulvestrant-resistant phenotype . Comparison of pre- and post-treatment paired tumor biopsies from patients treated with fulvestrant revealed an upregulation of cyclin E2 upon development of resistance . Moreover, overexpression of this cyclin was found to be a prognostic factor determining resistance to fulvestrant and shorter progression-free survival .
Specific Scientific Field: The specific scientific field is Oncology, with a focus on Primary Endocrine Resistance in Breast Cancer Treatment .
Comprehensive and Detailed Summary of the Application: Primary endocrine resistance is defined as relapse during the first two years of adjuvant endocrine therapy, or progressive disease within the first six months of first-line endocrine therapy in metastatic breast cancer . Fulvestrant has demonstrated efficacy as both early-and later-line therapy in hormone-resistant metastatic breast cancer .
Detailed Description of the Methods of Application or Experimental Procedures: The method involves the administration of Fulvestrant as a treatment for patients with primary endocrine resistance . The efficacy of Fulvestrant was evaluated based on the clinical benefit received by the patients, post-Fulvestrant chemotherapy, and the presence of non-visceral disease .
Thorough Summary of the Results or Outcomes Obtained: The results show that women with clinical benefit from fulvestrant, who received post-fulvestrant chemotherapy, or had non-visceral disease, had better survival .
Fulvestrant is a synthetic steroidal compound, specifically a selective estrogen receptor degrader, designed to target and inhibit the action of estrogen in hormone receptor-positive breast cancer. Its chemical name is 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)-nonyl]estra-1,3,5(10)-triene-3,17β-diol. Fulvestrant appears as a white crystalline solid with high lipophilicity and very low solubility in water. It does not ionize except at high pH levels and is stable to hydrolysis but can be oxidized under certain conditions. The compound consists of a mixture of two diastereoisomers: Fulvestrant Sulphoxide A and B, which differ in the configuration at the sulfur atom while maintaining the same configuration at the steroid centers .
Fulvestrant works by binding to estrogen receptors in breast cancer cells. Unlike some SERDs, which can act as agonists (activators) or antagonists (blockers) of estrogen signaling, fulvestrant primarily functions as an antagonist []. Additionally, it triggers the degradation of the estrogen receptor itself, leading to a more sustained reduction in estrogenic effects on cancer cells [].
Fulvestrant undergoes various metabolic reactions in the body, primarily involving oxidation, hydroxylation, and conjugation. Oxidative metabolism occurs at specific positions on the steroid structure (C-2, C-4 of the A-ring, and C-17), potentially leading to the formation of ketones and sulphones. The major metabolites include glucuronides and sulfates formed through conjugation at C-2, C-3, and C-4 positions. These reactions contribute to its pharmacological profile and influence its efficacy and safety .
Fulvestrant functions primarily as an estrogen receptor antagonist with unique properties that distinguish it from other antiestrogens like tamoxifen. It binds competitively to estrogen receptors with an affinity comparable to that of estradiol (relative binding affinity approximately 0.89). Upon binding, fulvestrant induces structural changes that destabilize the estrogen receptor complex, leading to its degradation via cellular protein degradation pathways. This mechanism results in downregulation of estrogen receptor levels in breast cancer cells, effectively inhibiting estrogen-mediated signaling pathways critical for tumor growth .
The synthesis of fulvestrant is a complex process involving multiple steps (six stages) that yield a mixture of its diastereoisomers. The synthesis pathway includes key reactions such as alkylation and oxidation, with careful control over conditions to ensure the desired optical purity of the final product. High-performance liquid chromatography is employed to monitor and control the diastereomeric ratio during production .
Fulvestrant is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is administered via intramuscular injection and has been shown to be effective as both monotherapy and in combination with other therapies such as abemaciclib or palbociclib for advanced or metastatic disease. Clinical studies have demonstrated its efficacy comparable to other endocrine therapies without exhibiting partial agonist activity .
Fulvestrant exhibits significant protein binding (approximately 99%) in human plasma, predominantly to very low-density lipoprotein, low-density lipoprotein, and high-density lipoprotein. This high level of binding indicates a potential for drug displacement interactions with other medications that bind similarly to plasma proteins. Furthermore, fulvestrant does not inhibit cytochrome P450 enzymes, suggesting a lower risk for metabolic drug interactions .
Fulvestrant stands out among other compounds targeting estrogen receptors due to its unique mechanism as a selective estrogen receptor degrader rather than merely an antagonist. Here is a comparison with some similar compounds:
Compound | Type | Mechanism of Action | Relative Binding Affinity |
---|---|---|---|
Tamoxifen | Selective Estrogen Receptor Modulator | Acts as an antagonist but retains some agonist activity | 0.025 |
Raloxifene | Selective Estrogen Receptor Modulator | Antagonist with some agonistic effects on bone | 0.01 |
Anastrozole | Aromatase Inhibitor | Inhibits aromatase enzyme to reduce estrogen production | N/A |
Letrozole | Aromatase Inhibitor | Similar action as anastrozole | N/A |
Exemestane | Aromatase Inhibitor | Irreversibly inhibits aromatase | N/A |
Uniqueness of Fulvestrant:
Irritant;Health Hazard;Environmental Hazard